4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, difluoromethyl, and ethylsulfonyl groups. Common reagents used in these reactions include cyclopropylamine, difluoromethylating agents, and ethylsulfonyl chloride. Reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring. Common reagents include halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules.
Scientific Research Applications
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
4-Cyclopropyl-6-(trifluoromethoxy)pyrimidine: This compound has a trifluoromethoxy group instead of a difluoromethyl group, which may result in different chemical and biological properties.
4-Cyclopropyl-6-trifluoromethyl-1H-pyrazolo[3,4-]: This compound has a pyrazole ring fused to the pyrimidine ring, leading to distinct structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-cyclopropyl-6-(difluoromethyl)-2-ethylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c1-2-17(15,16)10-13-7(6-3-4-6)5-8(14-10)9(11)12/h5-6,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZVHVGEJOXMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.